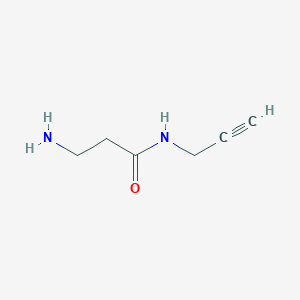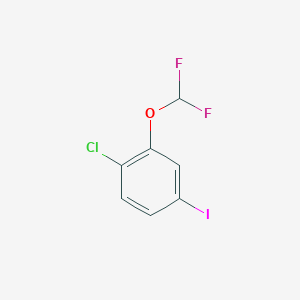
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a difluoromethyl group and a methyl-imidazolyl group attached to an aniline core, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Attachment of the Methyl Group: The methyl group is introduced via alkylation reactions using methyl halides.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be added using difluoromethylating agents such as difluoromethyl iodide or difluoromethyl sulfone.
Coupling with Aniline: The final step involves coupling the synthesized imidazole derivative with an aniline derivative under suitable conditions, often using palladium-catalyzed cross-coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
科学的研究の応用
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
作用機序
The mechanism of action of 3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Modulating Receptors: Interacting with cellular receptors to alter signal transduction pathways.
Affecting Gene Expression: Influencing the expression of genes involved in various biological processes.
類似化合物との比較
Similar Compounds
- 3-(Trifluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 3-(Chloromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
- 3-(Bromomethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline
Uniqueness
3-(Difluoromethyl)-4-(4-methyl-1H-imidazol-1-yl)aniline stands out due to its difluoromethyl group, which imparts unique electronic and steric properties. This makes it particularly valuable in medicinal chemistry for designing molecules with improved pharmacokinetic and pharmacodynamic profiles.
特性
分子式 |
C11H11F2N3 |
|---|---|
分子量 |
223.22 g/mol |
IUPAC名 |
3-(difluoromethyl)-4-(4-methylimidazol-1-yl)aniline |
InChI |
InChI=1S/C11H11F2N3/c1-7-5-16(6-15-7)10-3-2-8(14)4-9(10)11(12)13/h2-6,11H,14H2,1H3 |
InChIキー |
IEISHRBJRIGJIY-UHFFFAOYSA-N |
正規SMILES |
CC1=CN(C=N1)C2=C(C=C(C=C2)N)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-(3,4-dichlorophenyl)-2-[2-(2-oxospiro[1H-2-benzothiophene-3,4'-piperidine]-1'-yl)ethyl]morpholin-4-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B12086429.png)
![(4,12-diacetyloxy-15-hydroxy-10,14,20,20-tetramethyl-11,18-dioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl) benzoate](/img/structure/B12086434.png)


![N-[4-methyl-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropanesulfonamide](/img/structure/B12086442.png)




![3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-trimethylsilyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-5-ol](/img/structure/B12086468.png)




